Octahydromezerein

Beschreibung

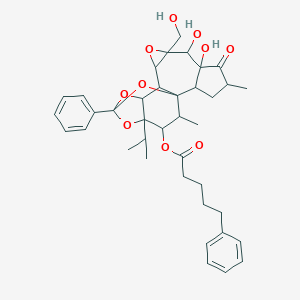

Octahydromezerein (OHM) is a hydrogenated derivative of mezerein, a naturally occurring diterpene ester isolated from plants of the Thymelaeaceae family. It was synthesized via catalytic hydrogenation of mezerein to investigate the structural determinants of tumor-promoting activity, particularly the role of the C12-ester moiety and unsaturation in the molecule . OHM has been pivotal in elucidating structure-activity relationships (SAR) among phorbol ester analogs, as its saturated C12-sidechain contrasts with mezerein’s α,β-unsaturated ester. This modification significantly alters biological activity, positioning OHM as a key compound in studies of tumor promotion mechanisms .

Eigenschaften

CAS-Nummer |

124392-15-0 |

|---|---|

Molekularformel |

C38H46O10 |

Molekulargewicht |

662.8 g/mol |

IUPAC-Name |

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-propan-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadecan-17-yl] 5-phenylpentanoate |

InChI |

InChI=1S/C38H46O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-10,13-14,16-17,21-23,26,28,30-33,39,42-43H,11-12,15,18-20H2,1-4H3 |

InChI-Schlüssel |

PXVGITCSLQQEDI-UHFFFAOYSA-N |

SMILES |

CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |

Kanonische SMILES |

CC1CC2C34C(C(C5(C(C3C6C(O6)(C(C2(C1=O)O)O)CO)OC(O4)(O5)C7=CC=CC=C7)C(C)C)OC(=O)CCCCC8=CC=CC=C8)C |

Andere CAS-Nummern |

145680-57-5 |

Synonyme |

octahydromezerein |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- PKC Isoform Selectivity : OHM’s lower affinity for classical PKC isoforms (α, β, γ) compared to mezerein correlates with its distinct promoter behavior .

- In Vivo Potency : Despite weaker binding, OHM’s complete promoting activity in murine models underscores the importance of structural plasticity in tumor promotion mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.